molecular formula C23H25N5O2 B11277851 N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B11277851
M. Wt: 403.5 g/mol
InChI Key: XFXJZDOXAVNNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine and pyridazinone moieties in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, piperazine derivatives, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The pyridazinone core may also contribute to its biological activity by interacting with various enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: Similar structure but with a cyclooctyl group instead of a benzyl group.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Contain a piperazine moiety and exhibit similar biological activities.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety and potential therapeutic applications.

Uniqueness

N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is unique due to its specific combination of the benzyl, piperazine, and pyridazinone moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-benzyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide

InChI

InChI=1S/C23H25N5O2/c29-22(24-17-19-7-3-1-4-8-19)18-28-23(30)12-11-21(25-28)27-15-13-26(14-16-27)20-9-5-2-6-10-20/h1-12H,13-18H2,(H,24,29)

InChI Key

XFXJZDOXAVNNAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.